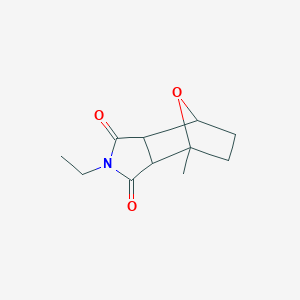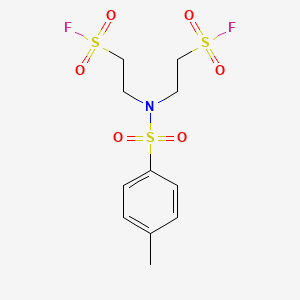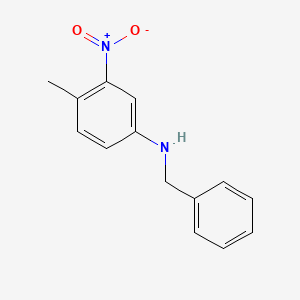
N-(4-Methyl-3-nitrophenyl)benzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methyl-3-nitrophenyl)benzylamine is an organic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.28 g/mol It is characterized by the presence of a benzylamine group attached to a nitrophenyl ring, which is further substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-3-nitrophenyl)benzylamine typically involves the nucleophilic substitution reaction of benzylamine with a nitro-substituted aromatic compound. One common method is the reaction of 4-methyl-3-nitrobenzyl chloride with benzylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic attack .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
化学反応の分析
Types of Reactions
N-(4-Methyl-3-nitrophenyl)benzylamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzylamine group can participate in substitution reactions, such as the formation of N-substituted derivatives through reactions with alkyl halides or acyl chlorides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: N-(4-Methyl-3-aminophenyl)benzylamine.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Oxidation: N-(4-Carboxy-3-nitrophenyl)benzylamine.
科学的研究の応用
N-(4-Methyl-3-nitrophenyl)benzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(4-Methyl-3-nitrophenyl)benzylamine largely depends on its chemical structure and the specific context in which it is used. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the benzylamine moiety can form hydrogen bonds and other interactions with target molecules .
類似化合物との比較
Similar Compounds
N-(4-Methylphenyl)benzylamine: Lacks the nitro group, resulting in different reactivity and applications.
N-(3-Nitrophenyl)benzylamine:
N-(4-Methyl-3-nitrophenyl)ethylamine: Similar structure but with an ethylamine group instead of benzylamine, leading to variations in reactivity and applications.
Uniqueness
N-(4-Methyl-3-nitrophenyl)benzylamine is unique due to the presence of both a nitro group and a methyl group on the aromatic ring, which imparts distinct chemical properties.
特性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
N-benzyl-4-methyl-3-nitroaniline |
InChI |
InChI=1S/C14H14N2O2/c1-11-7-8-13(9-14(11)16(17)18)15-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
InChIキー |
PZHYWYXHNFFMRO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


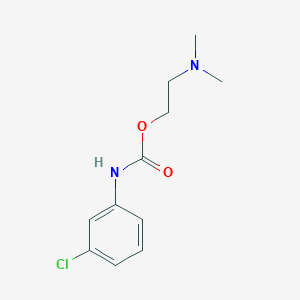
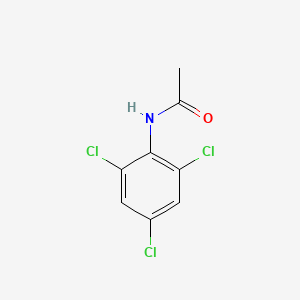
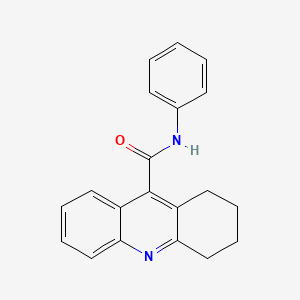
![N,N'-bis[tris(hydroxymethyl)methyl]ethanediamide](/img/structure/B11954991.png)


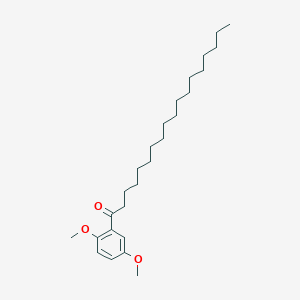
![7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B11955017.png)


